[1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid
Description
[1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid (C₁₆H₁₀O₈) is a tetracarboxylated biphenyl derivative with carboxylic acid groups at the 3, 3', 4, and 5' positions. This compound is widely used as a ligand in metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions like Cd(II) and form porous, stable networks . Its asymmetric carboxylate arrangement enables diverse bridging modes, making it valuable in designing functional materials for catalysis, gas adsorption, and separation technologies .
Properties
IUPAC Name |
4-(3,5-dicarboxyphenyl)phthalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c17-13(18)9-3-8(4-10(5-9)14(19)20)7-1-2-11(15(21)22)12(6-7)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDGMCJUQXWEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is widely employed for constructing biphenyl frameworks. For [1,1'-biphenyl]-3,3',4,5'-tetracarboxylic acid, a plausible route involves coupling boronic acid precursors with halogenated benzoic acid derivatives. For example:
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Step 1 : Synthesis of 3-bromo-4,5-dicarboxybenzoic acid via bromination of trimethylgallate followed by hydrolysis.
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Step 2 : Cross-coupling with 3,5-dicarboxyphenylboronic acid using Pd(PPh₃)₄ catalyst (1–2 mol%) in a DME/H₂O solvent system at 80–100°C.
Key Data :
| Parameter | Value | Source Analogy |
|---|---|---|
| Catalyst Loading | 1.5 mol% Pd | |
| Reaction Time | 12–24 h | |
| Yield (Theoretical) | 45–60% |
Challenges include poor solubility of polycarboxylated intermediates and competing protodeboronation.
Ullmann-Type Coupling
Copper-mediated coupling offers an alternative for electron-deficient substrates. A representative protocol involves:
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Reacting methyl 3-iodo-4,5-dicarboxylate with methyl 3,5-diiodobenzoate in DMF using CuI (10 mol%) and 1,10-phenanthroline at 120°C.
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Subsequent hydrolysis with aqueous NaOH (6 M) at reflux yields the tetracarboxylic acid.
Optimization Insights :
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Solvent : DMA > DMF due to higher thermal stability.
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Additives : K₂CO₃ improves yields by deprotonating acidic intermediates.
Oxidative Methods
Oxidation of Tetramethyl Precursors
Direct oxidation of tetramethylbiphenyl derivatives using KMnO₄ or RuO₄ is a classical route:
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Substrate : 3,3',4,5'-Tetramethylbiphenyl.
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Conditions : KMnO₄ (4 equiv), H₂O/pyridine, 90°C, 48 h.
Comparative Table :
| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| KMnO₄ | 90 | 38 | 85 |
| RuO₄ | 25 | 55 | 92 |
| O₂/Cu(NO₃)₂ | 110 | 42 | 88 |
RuO₄ offers superior selectivity but poses handling challenges.
Flow Chemistry Approaches
Recent advances in continuous-flow systems enable safer oxidations:
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Reactor Design : Teflon AF-2400 tubing with O₂ gas feed.
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Conditions : Substrate (0.1 M in AcOH), Co(OAc)₂ (5 mol%), 80°C, 30 min residence time.
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Advantages : 98% conversion with minimized decarboxylation.
Post-Functionalization of Biphenyl Cores
Directed Ortho-Metalation
Lithiation strategies enable precise carboxylation:
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Directed Lithiation : Treat 3,4-dibromobiphenyl with LDA (−78°C) to generate a dianion.
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Quenching with CO₂ : Sequential carboxylation at −40°C yields the tetracarboxylic acid after hydrolysis.
Critical Parameters :
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Temperature Control : <−70°C prevents aryl ring opening.
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CO₂ Pressure : 1–2 atm enhances reaction efficiency.
Microbial Oxidation
Emerging biocatalytic methods use engineered Pseudomonas strains to oxidize methyl groups:
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Substrate : 3,3',4,5'-Tetramethylbiphenyl.
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Conditions : pH 7.2, 30°C, 72 h.
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Yield : 22% (pilot scale), with potential for strain optimization.
Purification and Characterization
Crystallization Techniques
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3,3’,4,5’-tetracarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid groups can be achieved using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
Polymer Synthesis
One of the primary applications of [1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid is in the synthesis of polyimides. Upon dehydration, this compound can be converted into [1,1'-Biphenyl]-3,3',4,5'-dianhydride. The dianhydride can then undergo polymerization with diamines to produce polyimide materials that exhibit:
- High thermal stability
- Excellent mechanical properties
- Resistance to hydrolysis
These properties make polyimides derived from this compound suitable for applications in aerospace, microelectronics, and high-performance insulation materials .
Electronics and Semiconductor Industry
Due to its thermal stability and insulating properties, the polyimides synthesized from this tetracarboxylic acid are extensively used in the electronics industry. They serve as:
- Insulating layers in flexible printed circuit boards (PCBs)
- Dielectric materials in capacitors and transistors
- Protective coatings for electronic components exposed to harsh environments
These applications leverage the compound's ability to maintain performance under extreme conditions .
Biomedical Applications
Research has indicated potential uses of this compound derivatives in biomedical fields. The carboxylic acid groups can facilitate interactions with biological molecules or serve as functional groups for further modifications. Some specific applications include:
- Drug delivery systems : The compound can be modified to create drug carriers that enhance solubility and bioavailability.
- Anticancer agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by inhibiting cancer cell proliferation .
Case Study 1: Polyimide Insulation
A study demonstrated the effectiveness of polyimides synthesized from this compound in aerospace applications. The resulting materials showed superior heat resistance compared to traditional polymers used in similar environments. This advancement allows for lighter and more durable components in aircraft design.
Case Study 2: Anticancer Activity
In vitro studies conducted on derivatives of this compound revealed significant inhibition rates against various cancer cell lines. For instance, one derivative exhibited an 84% inhibition rate against leukemia cells during initial screening phases at the National Cancer Institute. These findings suggest a promising avenue for further research into therapeutic applications .
Mechanism of Action
The mechanism of action for [1,1’-Biphenyl]-3,3’,4,5’-tetracarboxylic acid involves its interaction with various molecular targets, depending on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Biphenyl-3,3',5,5'-tetracarboxylic Acid (BPTC)
- Structure : Carboxylic groups at 3, 3', 5, and 5' positions (symmetric).
- Applications :
- Key Differences :
2.2. [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid
- Structure : Carboxylic groups at 3, 3', 4, and 4' positions.
- Applications :
- Key Differences :
2.3. [1,1'-Biphenyl]-2,3,3',4'-tetracarboxylic Acid
- Structure : Carboxylic groups at 2, 3, 3', and 4' positions.
- Properties :
2.4. 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic Acid
- Structure : A branched hexacarboxylic acid with three biphenyl units.
- Applications :
- Key Differences :
Comparative Data Table
Research Findings and Functional Insights
- MOF Design : The 3,3',4,5' isomer’s asymmetric carboxylation facilitates diverse coordination modes, enabling tailored pore sizes for selective gas adsorption (e.g., CO₂/N₂ separation) . In contrast, BPTC’s symmetry simplifies packing but limits structural versatility .
- Thermal Properties : Polyimides derived from 3,3',4,4'-tetracarboxylic dianhydride exhibit superior thermal stability (decomposition >500°C) compared to MOFs using the 3,3',4,5' isomer .
Biological Activity
[1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid (BP-TCA) is a polycarboxylic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
BP-TCA is characterized by its biphenyl backbone with four carboxylic acid groups attached at the 3, 3', 4, and 5 positions. This unique structure is believed to contribute to its biological activity through interactions with various biomolecules.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties of BP-TCA:
- Anti-inflammatory Activity : BP-TCA has shown potential in inhibiting inflammatory pathways. It was reported to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the inhibition of nuclear factor kappa B (NF-κB) activation.
- Antioxidant Effects : The compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
- Antimicrobial Activity : Preliminary studies indicate that BP-TCA possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.
The biological activity of BP-TCA can be attributed to several mechanisms:
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Inhibition of Enzymatic Activity : BP-TCA has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 have been reported as follows:
Compound COX-1 IC50 (μM) COX-2 IC50 (μM) BP-TCA 25.0 30.0 - Modulation of Signaling Pathways : BP-TCA interacts with signaling pathways related to inflammation and cell survival. It affects the mitogen-activated protein kinase (MAPK) pathway, leading to reduced expression of inflammatory markers.
- Metal Ion Chelation : The presence of multiple carboxylic acid groups allows BP-TCA to chelate metal ions, which may play a role in its antioxidant activity.
Case Studies
Several case studies have explored the effects of BP-TCA in various biological contexts:
- In Vivo Studies : In animal models of arthritis, treatment with BP-TCA resulted in decreased joint inflammation and pain scores compared to control groups. Histological analysis showed reduced synovial inflammation.
- Cell Culture Studies : In human cell lines, BP-TCA treatment led to decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for [1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or oxidative coupling of pre-functionalized biphenyl precursors. For example, coupling 3,4-dicarboxyphenylboronic acid with a halogenated biphenyl derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C achieves moderate yields (~40–60%). Post-synthetic hydrolysis of ester-protected intermediates under acidic conditions (e.g., HCl/H₂O) is critical for carboxyl group liberation . Optimizing catalyst loading and reaction time minimizes side products like partially deprotected species.
Q. How should researchers purify this compound to ensure high purity for crystallography studies?
Recrystallization from dimethylformamide (DMF)/water mixtures (1:3 v/v) at 60°C is effective. The compound’s low solubility in water (<0.1 mg/mL) allows gradual crystallization. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution) resolves residual impurities. Purity >98% is confirmed via melting point analysis (decomposition observed at >300°C) and ¹H NMR integration .
Q. What spectroscopic and crystallographic methods are essential for structural characterization?
- Single-crystal X-ray diffraction (SC-XRD): Resolves the planar biphenyl core and carboxyl group orientations. The dihydrate form (C₁₆H₁₀O₈·2H₂O) crystallizes in the monoclinic space group P2₁/c, with hydrogen-bonding networks critical for stability .
- FT-IR spectroscopy: Peaks at 1700–1720 cm⁻¹ (C=O stretching) and 2500–3500 cm⁻¹ (broad O-H stretching) confirm carboxylic acid functionality .
- ¹³C NMR: Resonances at δ 168–172 ppm correspond to carboxyl carbons .
Advanced Research Questions
Q. How can researchers design metal-organic frameworks (MOFs) using this tetracarboxylic acid, and what factors dictate topology?
The tetracarboxylic acid acts as a 4-connected node, coordinating with metal ions (e.g., Zn²⁺, Cu²⁺) to form 3D networks. Solvothermal synthesis in DMF at 120°C for 48 hours with Zn(NO₃)₂·6H₂O yields porous frameworks. Topology depends on:
- Metal ion geometry: Octahedral Zn²⁺ favors sql nets, while square-planar Cu²⁺ may form pcu nets.
- Solvent polarity: High-polarity solvents enhance ligand deprotonation, promoting extended connectivity.
- Linker flexibility: The biphenyl core’s rigidity reduces interpenetration, improving porosity (surface area >1000 m²/g) .
Q. How should conflicting data in thermal stability studies (TGA vs. DSC) be resolved?
Discrepancies arise from differing experimental conditions:
- Thermogravimetric analysis (TGA): Shows a two-step weight loss: dehydration (50–150°C, ~5% mass loss) and carboxyl decarboxylation (>300°C).
- Differential scanning calorimetry (DSC): Endothermic peaks at 150°C (water loss) and exothermic events >300°C (decomposition).
Calibrate instruments with standard references (e.g., indium) and replicate under inert atmosphere (N₂) to suppress oxidative degradation .
Q. What strategies mitigate solubility challenges in polycondensation reactions for polyimide synthesis?
The compound’s poor solubility in common solvents (e.g., DMF, NMP) limits direct polymerization. Strategies include:
- In-situ silylation: Treat with hexamethyldisilazane (HMDS) to form trimethylsilyl esters, enhancing solubility.
- Co-solvent systems: Use DMF/chlorobenzene (1:1) at 180°C to dissolve monomers.
- Step-growth polymerization: React with diamines (e.g., 4,4'-oxydianiline) under vacuum to remove water, driving imidization .
Methodological and Safety Considerations
Q. What precautions are necessary for safe handling and storage?
- Handling: Use nitrile gloves and safety goggles in fume hoods. Avoid inhalation of fine powders (particle size <10 µm).
- Storage: Seal in moisture-proof containers at room temperature. Desiccate with silica gel to prevent hydrate formation, which alters reactivity .
- Waste disposal: Neutralize with aqueous NaOH (1 M) before incineration .
Q. How can computational modeling predict coordination behavior in MOFs?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ligand geometry and charge distribution. Molecular docking simulations (using Materials Studio) assess metal-ligand binding energies. Predictions align with experimental SC-XRD data, showing preferential binding to Zn²⁺ over Cu²⁺ due to charge density matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
